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Compound of Interest

Compound Name: (1-Phenylpyrrolidin-3-yl)methanol

Cat. No.: B1612686

Introduction

(1-Phenylpyrrolidin-3-yl)methanol, a substituted pyrrolidine derivative, represents a
significant scaffold in medicinal chemistry and drug discovery. Its structural components, a
phenyl-substituted heterocyclic amine and a primary alcohol, offer versatile points for molecular
modification, making it an attractive building block for the synthesis of novel therapeutic agents.
The pyrrolidine ring is a common motif in a wide array of biologically active compounds, and
the introduction of a phenyl group and a hydroxymethyl substituent at specific positions can
profoundly influence its physicochemical properties and pharmacological activity.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
(1-phenylpyrrolidin-3-yl)methanol (CAS No: 99858-80-7). While experimental data for this
specific molecule is not widely published, this document, grounded in established
spectroscopic principles and predictive methodologies, offers a robust framework for its
characterization. The information presented herein is intended for researchers, scientists, and
drug development professionals who require a thorough understanding of the spectroscopic
properties of this compound for identification, purity assessment, and further synthetic
applications.

Molecular Structure and Physicochemical
Properties
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The foundational step in any spectroscopic analysis is a clear understanding of the molecule's
structure.

Molecular Formula: C11H1sNO

Molecular Weight: 177.24 g/mol

InChl Key: GJFYMULIMJYQAD-UHFFFAOY SA-N

Figure 1: Chemical structure of (1-Phenylpyrrolidin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules
in solution. The following sections detail the predicted *H and *3C NMR spectra of (1-
phenylpyrrolidin-3-yl)methanol. These predictions are based on established chemical shift
principles and data from structurally analogous compounds.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the
phenyl group and the aliphatic protons of the pyrrolidine ring and the hydroxymethyl group.
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Proton Assignment

Predicted Chemical

Predicted Multiplicity

Predicted Coupling

Shift (8, ppm) Constant (J, Hz)

Phenyl H (ortho) 7.20-7.30 Doublet of doublets J=7-9, 1-2
Phenyl H (meta) 6.70 - 6.80 Triplet J=7-9
Phenyl H (para) 6.60 - 6.70 Triplet J=7-9
CH2-OH 3.60-3.70 Doublet J=5-7
Pyrrolidine CH .

- 2.50-2.70 Multiplet
(position 3)
Pyrrolidine CH:z )

N 3.30-3.50 Multiplet
(position 2)
Pyrrolidine CH:z ]

N 3.10-3.30 Multiplet
(position 5)
Pyrrolidine CHz .

N 1.90-2.20 Multiplet
(position 4)
OH Variable Broad singlet

Rationale for Predicted Shifts:

» Aromatic Protons: The phenyl group attached to the nitrogen atom will experience electronic

effects that influence the chemical shifts of its protons. The ortho and para protons are

expected to be upfield relative to benzene (7.34 ppm) due to the electron-donating effect of

the nitrogen atom.

« Aliphatic Protons: The protons on the pyrrolidine ring will appear in the aliphatic region. The

protons on the carbons adjacent to the nitrogen (positions 2 and 5) will be deshielded and

appear at a lower field compared to the other ring protons. The methine proton at position 3,

being adjacent to the hydroxymethyl group, will also be deshielded.

o Hydroxymethyl Protons: The diastereotopic protons of the CH20H group will likely appear as

a doublet due to coupling with the adjacent methine proton.
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o Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on
concentration, temperature, and solvent, and it will likely appear as a broad singlet.

Predicted *C NMR Spectrum

The carbon NMR spectrum will provide information about the number of unique carbon
environments in the molecule.

Carbon Assignment Predicted Chemical Shift (8, ppm)
Phenyl C (ipso) 145 - 150

Phenyl C (ortho) 115-120

Phenyl C (meta) 128 - 130

Phenyl C (para) 110-115

CH2-OH 60 - 65

Pyrrolidine CH (position 3) 40 - 45

Pyrrolidine CH2 (position 2) 50 - 55

Pyrrolidine CH2 (position 5) 45 - 50

Pyrrolidine CHz (position 4) 25-30

Rationale for Predicted Shifts:

o Aromatic Carbons: The ipso-carbon, directly attached to the nitrogen, will be the most
downfield of the aromatic carbons. The other aromatic carbons will have shifts consistent
with a substituted benzene ring.

» Aliphatic Carbons: The carbons of the pyrrolidine ring will appear in the aliphatic region. The
carbons adjacent to the nitrogen (C2 and C5) will be deshielded. The carbon of the
hydroxymethyl group (CH20H) will be in the typical range for a primary alcohol.

Hypothetical NMR Data Acquisition Protocol
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Data Processing

Integrate and pick peaks

Phase and baseline correction

/Data Acquisition (400 MHz Spectrometer)\

(Acquire 13C NMR spectrum (1024 scansaf—b Apply Fourier transform
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4 . N\
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o J
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Figure 2: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of (1-phenylpyrrolidin-3-yl)methanol is expected to show
characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.
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Expected Wavenumber

Vibrational Mode Intensity

(cm~)
O-H stretch (alcohol) 3200 - 3600 Broad, Strong
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium to Strong
C=C stretch (aromatic) 1450 - 1600 Medium to Weak
C-N stretch (aromatic amine) 1250 - 1350 Medium
C-O stretch (primary alcohol) 1000 - 1075 Strong

Rationale for Expected Absorptions:

The broad, strong absorption in the 3200-3600 cm~1 region is a hallmark of the O-H
stretching vibration of an alcohol, broadened due to hydrogen bonding.

The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will
appear in their characteristic regions.

The C=C stretching vibrations of the phenyl ring will be observed in the 1450-1600 cm~1
range.

The C-N stretching of the aromatic amine and the C-O stretching of the primary alcohol will
give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum:

¢ Molecular lon (M*): The electron ionization (El) mass spectrum is expected to show a
molecular ion peak at m/z = 177.
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o Key Fragmentations: The molecule is expected to undergo characteristic fragmentations,
including:

o Loss of a hydroxymethyl radical (*CH20H) to give a fragment at m/z = 146.
o Loss of a water molecule (H20) from the molecular ion to give a fragment at m/z = 159.

o Cleavage of the pyrrolidine ring can lead to various smaller fragments.

- «CH20H

- H20

Click to download full resolution via product page

Figure 3: Predicted fragmentation pathway for (1-Phenylpyrrolidin-3-yl)methanol in mass
spectrometry.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of (1-
phenylpyrrolidin-3-yl)methanol based on predictive methods and established scientific
principles. The predicted *H NMR, 3C NMR, IR, and MS data, along with the hypothetical
experimental protocols, offer a solid foundation for researchers working with this compound.
While experimental verification is always the gold standard, this guide serves as a valuable
resource for the identification, purity assessment, and structural elucidation of (1-
phenylpyrrolidin-3-yl)methanol in the absence of readily available experimental spectra.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of (1-Phenylpyrrolidin-3-yl)methanol]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1612686#spectroscopic-data-nmr-ir-ms-
of-1-phenylpyrrolidin-3-yl-methanol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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